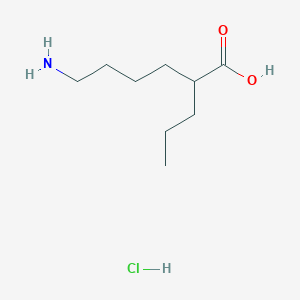

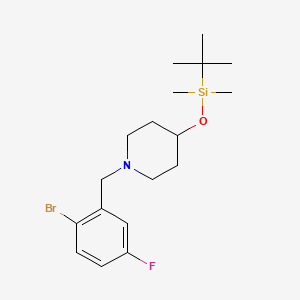

![molecular formula C24H42N4O8 B1529123 tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1) CAS No. 1630907-05-9](/img/structure/B1529123.png)

tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)

Overview

Description

Molecular Structure Analysis

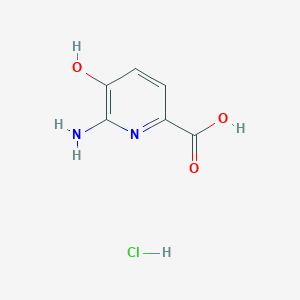

The molecular structure of “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” is represented by the formula C11H20N2O2 . The InChI code for the compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The compound “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” has a molecular formula of C11H20N2O2 . Its average mass is 212.289 Da and its monoisotopic mass is 212.152481 Da . The compound is a solid .Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methodologies : The research in synthetic chemistry has led to the development of novel cyclic amino acid esters, including compounds structurally related to tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1). For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction. This process was characterized using high-resolution spectroscopic methods and X-ray diffraction analysis, revealing the compound's bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal structure (Moriguchi et al., 2014).

Crystal Structure Determination : Another related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and its structure confirmed via X-ray diffraction studies. This compound crystallizes in the triclinic space group, exhibiting intermolecular hydrogen bonds and demonstrating the complex structural possibilities for compounds within this chemical family (Naveen et al., 2007).

Chemical Reactivity and Applications

Multicomponent Reactions : The use of tert-butylamine in the presence of catalytic Pd(OAc)2 has been shown to facilitate the synthesis of polysubstituted aminopyrroles from propargyl carbonates, isocyanides, and alcohols or water. This showcases the compound's role in facilitating complex chemical transformations, leading to the generation of valuable heterocyclic compounds (Qiu et al., 2017).

Continuous Flow Synthesis : Research has also explored the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, demonstrating the compound's utility in modern, efficient synthetic processes. This method leverages the in situ hydrolysis of t-butyl esters, highlighting the potential for integrating tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1) derivatives into streamlined manufacturing protocols (Herath & Cosford, 2010).

Mechanism of Action

The mechanism of action of “tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)” is not specified in the available resources. Given its structural similarity to other pyrrole derivatives, it may exhibit similar biological activities.

properties

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWQHBFBQPFJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)